2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H9FN2O. This compound is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide typically involves the reaction of 3-fluoro-2-methylaniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions. Here are some common methods:
Direct Method: The direct treatment of 3-fluoro-2-methylaniline with methyl cyanoacetate without solvent at room temperature can yield the target compound.
Solvent-Free Method: Stirring 3-fluoro-2-methylaniline with ethyl cyanoacetate at 70°C for 6 hours, followed by room temperature stirring overnight, can also produce the desired compound.
Fusion Method: The solvent-free reaction of 3-fluoro-2-methylaniline with ethyl cyanoacetate under high-temperature conditions is another approach.
Chemical Reactions Analysis
2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, cyanoacetamides generally can be oxidized to form amides or reduced to form amines.
Scientific Research Applications
2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used to synthesize a range of heterocyclic compounds, which are valuable in the development of new drugs and materials.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide is primarily related to its ability to act as a precursor in the synthesis of biologically active compounds. The cyano and acetamide groups facilitate the formation of various heterocyclic structures, which can interact with biological targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Cyano-N-(3-fluoro-2-methylphenyl)acetamide can be compared with other cyanoacetamide derivatives:
2-Cyano-N-(2-methylphenyl)acetamide: Similar in structure but lacks the fluorine atom, which can influence its reactivity and biological activity.
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties and applications.
The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability and biological activity .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-cyano-N-(3-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
PHSBFMDIGVJVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CC#N |
Origin of Product |
United States |
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